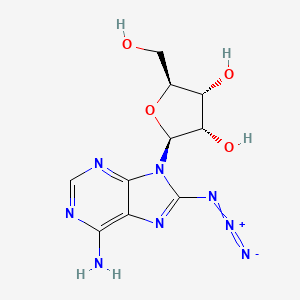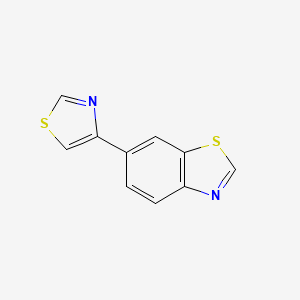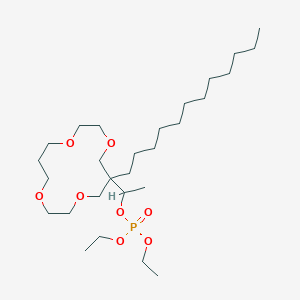
(R,R)-MeMe-Box
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-MeMe-Box is a chiral compound known for its unique stereochemistry and applications in various fields of science. The compound is characterized by its two chiral centers, which contribute to its distinct chemical properties and reactivity. It is widely used in organic synthesis, catalysis, and as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-MeMe-Box typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, which can be achieved using chiral phosphine ligands and transition metal catalysts such as rhodium or ruthenium. The reaction conditions often include mild temperatures and pressures to maintain the integrity of the chiral centers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for precise control over reaction conditions and efficient production of the compound. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(R,R)-MeMe-Box undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace specific functional groups in the molecule.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be performed in aqueous or organic solvents under controlled temperatures, while reduction reactions typically occur in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthesis.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R,R)-MeMe-Box is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Its ability to induce chirality in reactions makes it valuable for producing pharmaceuticals and agrochemicals.
Biology
The compound’s chiral nature also finds applications in biology, where it can be used to study enzyme mechanisms and protein-ligand interactions. Its derivatives are often employed in the development of chiral drugs and diagnostic agents.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated as candidates for treating various diseases, including cancer and neurological disorders, due to their ability to interact with specific biological targets.
Industry
Industrially, this compound is used in the production of fine chemicals and materials. Its role as a chiral building block allows for the creation of complex molecules with high precision, making it essential in the manufacture of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which (R,R)-MeMe-Box exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers enable it to bind selectively to these targets, influencing their activity and function. This selective binding is crucial for its applications in catalysis and drug development, where specific interactions are necessary for desired outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,S)-MeMe-Box: The enantiomer of (R,R)-MeMe-Box, with opposite stereochemistry at the chiral centers.
(R,S)-MeMe-Box: A diastereomer with different spatial arrangement of atoms.
(S,R)-MeMe-Box: Another diastereomer with distinct stereochemistry.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomers and diastereomers, this compound may exhibit different reactivity, selectivity, and biological activity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
4-methyl-2-[2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H18N2O2/c1-7-5-14-9(12-7)11(3,4)10-13-8(2)6-15-10/h7-8H,5-6H2,1-4H3 |
Clé InChI |
MUFYSMUEBCWPGF-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=N1)C(C)(C)C2=NC(CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
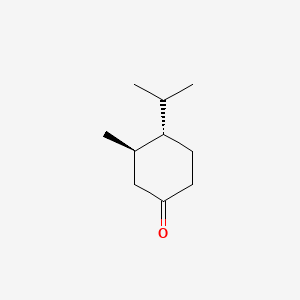
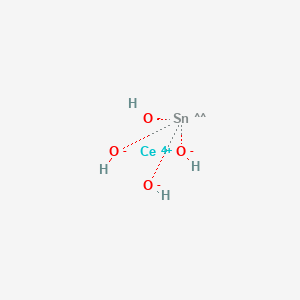
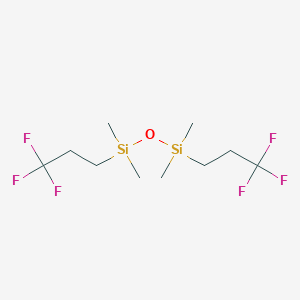
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
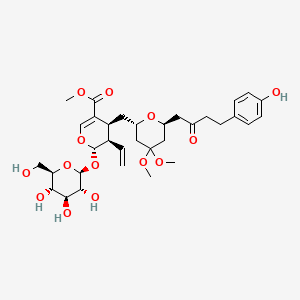
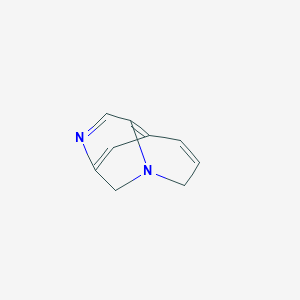
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
